Tris(2-pyridyl)phosphine
Overview
Description
Tris(2-pyridyl)phosphine is a compound that has been used in various applications in coordination chemistry, catalysis, and material science . It is a monodentate P-donor ligand and is known for its unique combination of “soft” (P-atom) and “hard” (N-atoms) donor sites .
Synthesis Analysis
The synthesis of Tris(2-pyridyl)phosphine has been studied in several papers. For instance, one study investigated the coordination characteristics and donor/acceptor properties of a series of 2-pyridyl substituted phosphine ligands using structural, spectroscopic, and DFT calculational studies . Another study performed a conformational analysis of tris(2-pyridyl)phosphine and its chalcogenides .Molecular Structure Analysis
The molecular structure of Tris(2-pyridyl)phosphine has been analyzed in several studies. One study determined the dipole moments of tris(2-pyridyl) phosphine and its chalcogenides . Another study carried out an experimental and theoretical conformational analysis of tris [2- (4-pyridyl)ethyl]phosphine, tris [2- (2-pyridyl)ethyl]phosphine, and their chalcogenides .Chemical Reactions Analysis
Tris(2-pyridyl)phosphine has been involved in various chemical reactions. For example, it has been observed to undergo unexpected substitution of the anionic chelating ligands at the M II centre by a neutral tripodal ligand in the reaction of Mn II, Co II, Ni II and Cu II hexafluoroacetylacetonates (hfac) with tris (2-pyridyl)phosphine (Py 3 P) or its oxide (Py 3 P = O) .Physical And Chemical Properties Analysis
The physical and chemical properties of Tris(2-pyridyl)phosphine have been analyzed in several studies. For example, one study determined the dipole moments of tris(2-pyridyl) phosphine and its chalcogenides .Scientific Research Applications
Metal Complex Catalysts and Organic Synthesis
Tris(2-pyridyl)phosphine is a valuable ligand in the design of multipurpose metal complex catalysts. It is utilized in organic synthesis and as a precursor in pharmaceutical preparations. Metal complexes derived from tris(2-pyridyl)phosphine serve as efficient catalysts in several industrially significant processes, such as alkene hydroformylation, ethylene polymerization, methoxycarbonylation of acetylenes, and diene synthesis (Malysheva et al., 2012).
Supramolecular Chemistry
Tris(2-pyridyl)phosphine is used in creating supramolecular encapsulated ligand assemblies. Studies have explored its interaction with Zn(II)-tetraphenylporphyrins, revealing unique coordination behaviors and stoichiometries in solution and solid-state (Kleij et al., 2005).
Luminescent Complexes
Research has shown that tris(2-pyridyl)phosphine oxide can react with CuSCN to form various luminescent complexes, including mononuclear, dinuclear, trinuclear species, and coordination polymers. These complexes demonstrate red-orange emission upon UV photoexcitation (Artem’ev et al., 2016).
Synthesis of Functionalized Compounds
The compound has been used in the chemoselective synthesis of tri(pyridinium) triflates and tosylates bearing chalcogenophosphoryl moieties, which are obtained in quantitative yields under mild conditions (Gusarova et al., 2008).
Polymer Synthesis
Tris(2-pyridyl)phosphine complex acts as a Lewis acid catalyst precursor for tandem reactions in Friedel–Crafts/aldehyde cyclotrimerization, leading to the formation of hyper-branched star polymers (Wang & Yu, 2002).
Structural Analysis
Studies have been conducted on the synthesis, characterization, and crystal structure analysis of tris(2-pyridyl)phosphine sulfide and selenide. These studies offer insights into their molecular structures and potential applications (Kharat et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tripyridin-2-ylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMXGPRCFQXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453969 | |
Record name | Pyridine, 2,2',2''-phosphinidynetris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-pyridyl)phosphine | |
CAS RN |
26437-48-9 | |
Record name | Pyridine, 2,2',2''-phosphinidynetris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-Phosphinetriyltripyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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